molecular formula C16H12FNO4 B12108845 Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12108845
M. Wt: 301.27 g/mol
InChI Key: MUCCOPBTAXOASM-UHFFFAOYSA-N
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Description

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216643-46-7) is a heterocyclic compound featuring a quinoline core substituted with a fluoro group at position 6 and an oxo group at position 2. The quinoline moiety is connected via a methylene bridge to a furan-2-carboxylate ester.

Properties

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3

InChI Key

MUCCOPBTAXOASM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:

    Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).

Major Products::
  • Reduction: Tetrahydroquinoline derivatives.
  • Substitution: Fluorinated quinoline derivatives.
  • Ester Hydrolysis: Furan-2-carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.

    Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.

    Photophysical Studies: Investigation of its fluorescence properties.

    Material Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For instance:
    • In antiviral research, it may inhibit viral enzymes or interfere with replication.
    • In cancer studies, it could target specific pathways related to cell growth or apoptosis.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key Findings :

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (M1492): Planarity and Conformation: The molecule adopts a near-planar conformation stabilized by intramolecular CH···F interactions. Crystallographic analysis (space group P2₁/c) reveals stacking interactions between aromatic rings (centroid-centroid distances: 3.72–3.82 Å), with minimal hydrogen bonding contributions . Solubility: Exhibits good solubility in acetone/ethanol, enabling high-quality crystal formation .

Target Compound: While crystallographic data are unavailable, its quinoline moiety is expected to engage in π-π stacking interactions similar to M1492.

Other Derivatives :

  • Compounds with hydroxymethyl or sulfanylmethyl substituents (e.g., –15) show altered solubility and intermolecular interactions due to polar functional groups .

Physicochemical Properties and Drug Likeness

Property Target Compound M1492 Methyl 5-(hydroxymethyl)furan-2-carboxylate
LogP (XLogP3) ~3.5 (estimated) 2.1 0.7
Hydrogen Bond Acceptors 5 6 4
Rotatable Bonds 4 3 2
  • The target compound’s higher LogP and quinoline core may enhance membrane permeability but reduce aqueous solubility compared to polar analogs like M1492.

Biological Activity

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C16H12FNO4C_{16}H_{12}FNO_{4} and a molecular weight of approximately 301.27 g/mol. Its structure features a furan ring and a quinoline moiety, which are critical for its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity, potentially improving membrane permeability and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli200 µg/mL
Bacillus subtilis150 µg/mL
Pseudomonas aeruginosa300 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism of action is thought to involve the inhibition of specific enzymes involved in cellular signaling pathways related to cancer progression.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HeLa62.37
HepG255.00
Vero (normal)>100

The biological activity of this compound is believed to be mediated through interactions with various biological targets. Studies using molecular docking techniques suggest that the compound may bind to enzymes involved in metabolic pathways or cellular signaling, which could elucidate its mechanisms in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the furan and quinoline moieties. Modified synthetic routes allow for the introduction of various substituents that may enhance biological properties:

  • Formation of Quinoline Core : Starting from appropriate aniline derivatives.
  • Furan Ring Synthesis : Utilizing furfuryl alcohol as a precursor.
  • Final Coupling Reaction : Combining the two moieties to yield the target compound.

These synthetic pathways enable the development of analogs with potentially improved pharmacological profiles.

Case Studies

Recent studies have focused on exploring the biological activity of related compounds to better understand structure-activity relationships (SAR). For example, analogs such as methyl 5-(8-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylate exhibit different biological profiles due to variations in fluorine positioning, indicating that minor structural changes can significantly impact efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of quinoline derivatives (e.g., 6-fluoro-4-oxoquinoline) with furfuryl alcohol intermediates. Key parameters include:

  • Temperature : Maintained at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Copper salts or palladium catalysts for coupling reactions, enhancing yield by 20–30% .
  • Solvents : Ethanol or acetone for solubility and stability of intermediates; DMF for high-temperature steps .
  • Purification : TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and column chromatography (silica gel, gradient elution) are essential for isolating the pure compound .

Q. How is structural confirmation of this compound achieved?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine at C6 of quinoline, methyl ester at furan C2) .
  • HRMS : Exact mass determination (expected m/z ~325.4 g/mol) to validate molecular formula .
  • SC-XRD : Single-crystal X-ray diffraction resolves spatial arrangement, critical for understanding bioactive conformations .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with quinoline derivatives' known activities:

  • Anticancer : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antimicrobial : Disk diffusion against S. aureus or E. coli; MIC values compared to fluoroquinolone controls .
  • Enzyme Inhibition : Fluorometric assays targeting topoisomerase II or kinases linked to quinoline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Substitute fluorine at quinoline C6 with Cl/Br to assess halogen effects on lipophilicity and target binding .
  • Ester Hydrolysis : Replace methyl ester with free carboxylic acid to evaluate solubility-bioactivity trade-offs .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., quinoline N1 with ATP-binding pockets) .
  • Data Analysis : Compare IC₅₀ shifts across analogs; ≥50% activity loss indicates critical functional groups .

Q. How to resolve contradictory data in cytotoxicity studies (e.g., high potency in one cell line but inactivity in another)?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines to identify differentially expressed targets .
  • Membrane Permeability : Measure logP (experimental vs. calculated) to assess if inactivity stems from poor cellular uptake .
  • Metabolic Stability : Incubate with liver microsomes to check rapid degradation as a cause of variability .

Q. What strategies are effective for elucidating the mechanism of action in antimycobacterial activity?

  • Methodological Answer :

  • Iron Homeostasis Assays : Quantitate siderophore disruption via colorimetric CAS assays; compare to known iron chelators .
  • Proteomics : SILAC-based profiling to identify downregulated proteins in M. tuberculosis treated with the compound .
  • Resistance Induction : Serial passage experiments to detect mutations in candidate target genes (e.g., katG for oxidative stress response) .

Contradiction Analysis and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Dose-Response Curves : Ensure ≥6 data points and Hill slope analysis to confirm sigmoidal behavior .

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